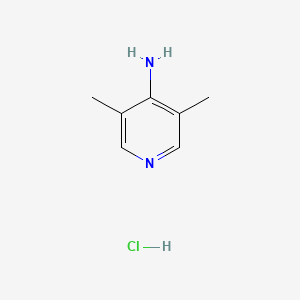
3,5-Dimethylpyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amine group at the 4th position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyridin-4-amine hydrochloride typically involves the amination of 3,5-dimethylpyridine with an appropriate amine source. One common method is the reaction of 3,5-dimethylpyridine with ammonia or a primary amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3,5-Dimethylpyridin-4-amine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
3,5-Dimethylpyridin-4-amine hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridin-4-amine hydrochloride involves its role as a nucleophilic catalyst. In esterification reactions, for example, it forms an ion pair with acetic anhydride, facilitating the nucleophilic attack of alcohol on the acetylpyridinium ion. This leads to the formation of esters and regeneration of the catalyst . The compound’s basicity and nucleophilicity are key factors in its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst with similar applications in organic synthesis.
N,N-Dimethylpyridin-4-amine: Another derivative of pyridine with comparable chemical properties.
Uniqueness
3,5-Dimethylpyridin-4-amine hydrochloride is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical reactions. This structural variation can lead to different catalytic efficiencies and selectivities compared to other similar compounds .
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
3,5-dimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3,(H2,8,9);1H |
InChI Key |
JFXWHQVYHSYTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


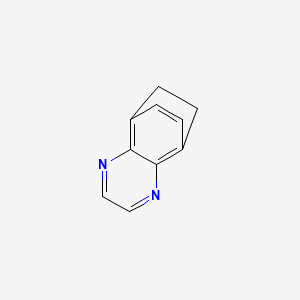
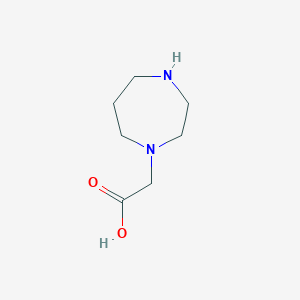

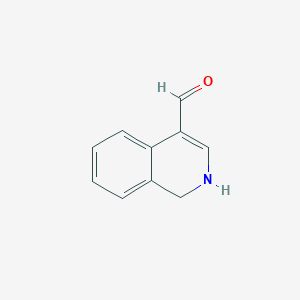
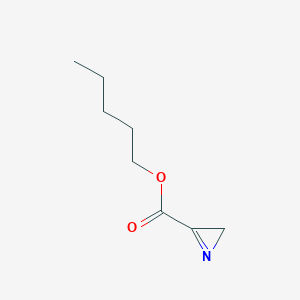


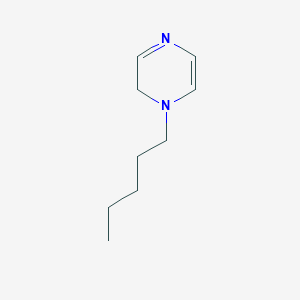
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
